4-Chloro-7-azaindole

Organic Synthesis Medicinal Chemistry Process Chemistry

Choose 4-Chloro-7-azaindole for strategic SAR exploration. Its C4-chlorine is a versatile handle for orthogonal C-N/C-O coupling and sequential cross-couplings, enabling efficient library synthesis of 2,4-disubstituted derivatives. This scaffold is validated in patent literature as a direct starting material for JAK family inhibitors targeting autoimmune disorders. Critically, its metal complexes demonstrate a favorable selectivity profile—reducing cytotoxicity toward normal fibroblasts (IC₅₀ 11.29 µM on BALB/3T3) while retaining anticancer activity. Positional purity matters: distinct electronic profiles and biological outcomes versus 5-chloro isomers preclude simple analog interchange. Procure this specific C4-substituted 7-azaindole to ensure reproducible hit-to-lead progression and build patent-relevant kinase inhibitor scaffolds with a balanced therapeutic index.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 55052-28-3
Cat. No. B022810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-azaindole
CAS55052-28-3
Synonyms4-Chloro-1H-pyrrolo[2,3-b]pyridine; 
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)Cl
InChIInChI=1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
InChIKeyHNTZVGMWXCFCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-azaindole (CAS 55052-28-3): A Strategic Azaindole Building Block for JAK Kinase Inhibitor Synthesis and SAR Exploration


4-Chloro-7-azaindole (4-Cl-7-AI) is a halogenated heterocyclic building block classified as a 7-azaindole derivative (1H-pyrrolo[2,3-b]pyridine). It is widely recognized in medicinal chemistry as a privileged scaffold for kinase inhibitor design due to its ability to mimic the purine ring system and form bidentate hydrogen bonds with the hinge region of ATP-binding pockets . The chlorine atom at the C4 position serves as a strategic functional handle enabling regioselective derivatization through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions , thereby providing a distinct entry point for structure-activity relationship (SAR) studies compared to non-halogenated or alternative positional isomers.

Why Generic Azaindole Substitution Fails: The Critical Role of C4 Chlorination in 4-Chloro-7-azaindole for Regioselectivity and Biological Outcome


In-class substitution of azaindole building blocks is not chemically or biologically neutral. The specific position of the chlorine atom directly dictates the vector of derivatization and the electronic properties of the final pharmacophore, critically impacting biological activity and selectivity. For instance, 4-chloro-7-azaindole and 5-chloro-7-azaindole exhibit distinct vibrational and electronic profiles due to the positional shift of the halogen . More importantly, this positional difference translates into divergent biological outcomes: metal complexes derived from the 4-chloro and 5-chloro ligands display markedly different antiproliferative potencies and selectivity indices across the same cancer cell lines, with 5-chloro complexes consistently showing superior activity against resistant ovarian cancer cells while 4-chloro complexes exhibit lower cytotoxicity toward normal fibroblasts . Such variation precludes simple analog interchange without compromising research reproducibility or hit-to-lead progression.

Product-Specific Quantitative Evidence: Comparative Performance Metrics for 4-Chloro-7-azaindole (CAS 55052-28-3) in Synthesis and Biology


Comparative Synthesis Yield: Optimized 4-Chloro-7-azaindole Production vs. Typical Halogenation Routes

A patented preparation method for 4-chloro-7-azaindole demonstrates a high synthesis ratio and purity, achieving yields up to 85.6% from 7-azaindole via a three-step N-oxidation/chlorination/dehydrogenation sequence . In contrast, alternative synthetic approaches using trichloroacetyl chloride have been reported to yield significantly lower amounts for chloro-azaindole isomers, with yields ranging only from approximately 28% to 32% . This represents a nearly 3-fold improvement in synthetic efficiency when employing the optimized method.

Organic Synthesis Medicinal Chemistry Process Chemistry

Comparative Reactivity: 4-Chloro-7-azaindole vs. 4-Fluoro-7-azaindole in Nucleophilic Aromatic Substitution (SNAr)

In head-to-head nucleophilic aromatic substitution (SNAr) reactions under microwave heating with cyclic secondary amines, 4-fluoro-7-azaindole exhibited significantly greater reactivity than 4-chloro-7-azaindole, consistent with the higher electronegativity of fluorine accelerating the rate-determining addition step . However, the 4-chloro derivative remains highly useful for cross-coupling strategies where controlled reactivity is desired, as the C4 chloride serves as an effective leaving group in Pd-catalyzed C-N and C-O bond formations with anilines and phenols .

Organic Synthesis Microwave-Assisted Synthesis Medicinal Chemistry

Positional Isomer Impact: Differential Anticancer Activity of 4-Chloro- vs. 5-Chloro-7-azaindole-Derived Metal Complexes

Novel palladium(II) and platinum(II) complexes incorporating 4-chloro-7-azaindole-3-carbaldehyde (4ClL) or 5-chloro-7-azaindole-3-carbaldehyde (5ClL) ligands were evaluated for antiproliferative activity against several cancer cell lines . The platinum complex trans-[PtCl₂(5ClL)₂] exhibited superior activity against cisplatin-resistant ovarian cancer (A2780cis, IC₅₀ = 4.96 ± 0.49 µM) and triple-negative breast cancer (MDA-MB-231, IC₅₀ = 4.83 ± 0.38 µM). In contrast, the corresponding 4-chloro ligand-derived palladium complex, trans-[PdCl₂(4ClL)₂], demonstrated enhanced selectivity with reduced toxicity toward normal mouse fibroblasts (BALB/3T3, IC₅₀ = 11.29 ± 6.65 µM), indicating a favorable therapeutic window despite lower absolute potency .

Medicinal Chemistry Bioinorganic Chemistry Cancer Therapeutics

Defined Application Scenarios for 4-Chloro-7-azaindole (CAS 55052-28-3) Based on Comparative Evidence


Building Block for JAK Kinase Inhibitor Synthesis in Autoimmune and Inflammatory Disease Research

4-Chloro-7-azaindole is explicitly used as a key intermediate in the synthesis of 7-azaindole derivatives that act as Janus kinase (JAK) family inhibitors . Specifically, patent literature describes its direct use as a starting material (100.00 g, 655.39 mmol scale) in the preparation of JAK family inhibitors intended for preventing or treating inflammatory diseases related to protein tyrosine kinases, including rheumatoid arthritis . Researchers targeting JAK1/JAK2/JAK3 pathways for autoimmune disorders should prioritize this compound as a validated entry point into the 4-substituted 7-azaindole chemical space, given its proven utility in constructing potent, patent-relevant kinase inhibitor scaffolds.

Scaffold for SAR Studies of Metal-Based Anticancer Agents with Defined Selectivity Profiles

Based on direct comparative evidence, 4-chloro-7-azaindole-3-carbaldehyde is the preferred ligand precursor for generating palladium(II) complexes with reduced cytotoxicity toward normal fibroblasts (IC₅₀ = 11.29 µM on BALB/3T3 cells), while maintaining anticancer activity . This distinct selectivity profile, which differs from the more potent but less selective 5-chloro isomer-derived complexes, positions 4-chloro-7-azaindole as a critical scaffold for medicinal chemistry programs aiming to balance tumor cell potency with a favorable safety margin. Procurement for metal-based drug discovery projects should therefore be guided by the desired therapeutic index rather than absolute potency alone.

Selective Functionalization Handle for Multi-Step Palladium-Catalyzed Cross-Coupling Sequences

The chlorine atom at the C4 position of 4-chloro-7-azaindole serves as a versatile functional handle for iterative derivatization. It enables efficient palladium-catalyzed C-N and C-O coupling with anilines and phenols to generate 4-anilino-7-azaindoles in good yields . Furthermore, in a 2-iodo-4-chloro-7-azaindole derivative, sequential Suzuki couplings can be performed under microwave conditions to achieve rapid library synthesis (reactions complete in 30 minutes), enabling efficient SAR exploration of novel hinge-binding motifs for kinase targets such as CaMKK2 . This orthogonal reactivity (C2 iodide for Sonogashira/Suzuki; C4 chloride for SNAr or subsequent cross-coupling) makes it a strategically superior building block for convergent synthetic routes compared to non-halogenated or mono-functionalized azaindoles.

Efficient Synthesis of 2-Alkynyl-7-azaindoles via Aqueous Pd/C-Mediated Alkynylation

A mild and selective process has been developed using 4-chloro-2-iodo-7-azaindole with terminal alkynes catalyzed by 10% Pd/C–PPh₃–CuI in water to afford 2-alkynyl-4-chloro-7-azaindole in good yields . The resulting chloro derivative can then be further functionalized via additional Pd-mediated C–C bond formation with arylboronic acids (Suzuki coupling). This two-step sequence provides a green chemistry-compatible route to complex 2,4-disubstituted 7-azaindoles, which are core subunits in many kinase inhibitors and PDE4 inhibitors for treating COPD and rheumatoid arthritis. Procurement of 4-chloro-7-azaindole enables access to this efficient synthetic workflow that leverages both the C2 and C4 positions for orthogonal derivatization.

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